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molecular formula C13H17NO4 B1610806 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid CAS No. 51219-55-7

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid

Cat. No. B1610806
M. Wt: 251.28 g/mol
InChI Key: LVFPDQUAUOUBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726319

Procedure details

A solution of 18.27 g (68.9 mmol) of 3-benzyloxycarbonylamino-3-methylbutanoic acid methyl ester in 20 mL of methanol at room temperature was treated dropwise with 51 mL of 2N NaOH (102 mmol). The mixture was stirred at room temperature for 16 hours then transferred to a separatory funnel and washed with hexane (3×). The aqueous layer was removed, cooled to 0° C. and slowly acidified to pH 2 (paper) by dropwise addition of 6N HCl. This mixture was extracted with ether (6×); combined extracts were washed with 1N HCl and brine, then dried over magnesium sulfate, filtered and solvent removed under vacuum to afford 17.26 g (68.7 mmol, 99%) of the product.
Quantity
18.27 g
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][C:5]([NH:8][C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])([CH3:7])[CH3:6].[OH-].[Na+]>CO>[CH2:12]([O:11][C:9]([NH:8][C:5]([CH3:7])([CH3:6])[CH2:4][C:3]([OH:19])=[O:2])=[O:10])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.27 g
Type
reactant
Smiles
COC(CC(C)(C)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
51 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then transferred to a separatory funnel
WASH
Type
WASH
Details
washed with hexane (3×)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
slowly acidified to pH 2 (paper) by dropwise addition of 6N HCl
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ether (6×)
WASH
Type
WASH
Details
combined extracts were washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.7 mmol
AMOUNT: MASS 17.26 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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